N,N'-(1',10'-decylene)-bis-(-)-nor-MEP
Description
N,N'-(1',10'-decylene)-bis-(-)-nor-MEP is a bis-alkylated compound featuring a 10-carbon decylene bridge (-(CH₂)₁₀-) connecting two nor-MEP (likely a methylphosphonate-derived) moieties. Its structure is characterized by the chirality ("(-)-nor-MEP") and the extended hydrophobic chain, which distinguishes it from related analogs with shorter or longer alkylene bridges (e.g., ethylene, butylene, or dodecylene variants) .
Properties
Molecular Formula |
C38H60N2O2 |
|---|---|
Molecular Weight |
576.9 g/mol |
IUPAC Name |
3-[(3S)-3-ethyl-1-[10-[(3S)-3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]decyl]azepan-3-yl]phenol |
InChI |
InChI=1S/C38H60N2O2/c1-3-37(33-19-17-21-35(41)29-33)23-11-15-27-39(31-37)25-13-9-7-5-6-8-10-14-26-40-28-16-12-24-38(4-2,32-40)34-20-18-22-36(42)30-34/h17-22,29-30,41-42H,3-16,23-28,31-32H2,1-2H3/t37-,38-/m1/s1 |
InChI Key |
PCOSLLZEMYSIRZ-XPSQVAKYSA-N |
Isomeric SMILES |
CC[C@]1(CCCCN(C1)CCCCCCCCCCN2CCCC[C@@](C2)(CC)C3=CC(=CC=C3)O)C4=CC(=CC=C4)O |
Canonical SMILES |
CCC1(CCCCN(C1)CCCCCCCCCCN2CCCCC(C2)(CC)C3=CC(=CC=C3)O)C4=CC(=CC=C4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1’,10’-decylene)-bis-(-)-nor-MEP typically involves the reaction of rosin-biodiol polyesters with epoxy hardeners. The process includes mixing poly(1,4-butylene maleopimarate) and poly(1,10-decylene maleopimarate) with maleopimaric acid triglycidyl ester in stoichiometric proportions . The reaction conditions often involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of N,N’-(1’,10’-decylene)-bis-(-)-nor-MEP follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and minimal environmental impact. The use of renewable feedstocks and sustainable practices is emphasized to align with the growing demand for eco-friendly materials .
Chemical Reactions Analysis
Types of Reactions
N,N’-(1’,10’-decylene)-bis-(-)-nor-MEP undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific catalysts.
Common Reagents and Conditions
Common reagents used in the reactions of N,N’-(1’,10’-decylene)-bis-(-)-nor-MEP include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction but generally involve controlled temperatures and pressures .
Major Products Formed
The major products formed from the reactions of N,N’-(1’,10’-decylene)-bis-(-)-nor-MEP depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction could produce hydrogenated compounds .
Scientific Research Applications
N,N’-(1’,10’-decylene)-bis-(-)-nor-MEP has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing various bio-based materials and polymers.
Biology: Investigated for its potential as a biocompatible material in tissue engineering and drug delivery systems.
Medicine: Explored for its antimicrobial properties and potential use in developing new pharmaceuticals.
Industry: Utilized in the production of sustainable coatings, adhesives, and other materials.
Mechanism of Action
The mechanism by which N,N’-(1’,10’-decylene)-bis-(-)-nor-MEP exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, influencing biological processes such as cell signaling and metabolism. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest significant potential in modulating biological activities .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Variations in Alkylene Chain Length
The primary structural distinction among bis-nor-MEP derivatives lies in the alkylene bridge length (Table 1). lists analogs with bridges ranging from ethylene (2 carbons) to dodecylene (12 carbons). The decylene (10 carbons) chain in the target compound balances flexibility and steric bulk, influencing properties such as:
- Melting points : Shorter chains (e.g., ethylene) likely exhibit higher crystallinity and melting points due to tighter packing, as seen in analogous bis-hydroxyhexylamine compounds (e.g., m.p. 127–137°C for a decylene-bridged amine in ).
Table 1. Alkylene Chain Length Comparison
| Compound Name | Bridge Length (Carbons) | Key Structural Feature |
|---|---|---|
| N,N'-(1',2'-ethylene)-bis-(-)-nor-MEP | 2 | Rigid, short spacer |
| N,N'-(1',4'-butylene)-bis-(-)-nor-MEP | 4 | Moderate flexibility |
| N,N'-(1',10'-decylene)-bis-(-)-nor-MEP | 10 | Balanced flexibility/hydrophobicity |
| N,N'-(1',12'-dodecylene)-bis-(-)-nor-MEP | 12 | Highly flexible, lipophilic |
Spectroscopic and Crystallographic Properties
- IR Spectroscopy: Bis-urea and bis-imide compounds () show carbonyl (C=O) absorption at ~1716 cm⁻¹ and C=N stretches at ~1630 cm⁻¹. For bis-nor-MEP derivatives, analogous phosphonate P=O stretches (~1200–1300 cm⁻¹) and C-O-P vibrations (~1000–1100 cm⁻¹) would dominate, with chain length minimally affecting these regions .
- NMR : Longer alkylene bridges (e.g., decylene) may upfield-shift adjacent protons due to shielding effects, as observed in cycloadduct methyl groups ().
Functional and Application-Based Comparisons
- Coordination Chemistry: Pt(II) complexes with bis-phosphine ligands () demonstrate that ligand geometry (e.g., bond angles 157–176°) affects metal center distortion.
- Thermal Stability : Bis-imides with rigid bridges (e.g., benzylidene in ) exhibit high thermal stability (>200°C). The decylene bridge’s flexibility might reduce thermal resistance relative to aromatic linkers but improve processability in polymers .
- The decylene chain’s hydrophobicity may enhance membrane permeability but reduce aqueous solubility compared to ethylene-bridged analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
